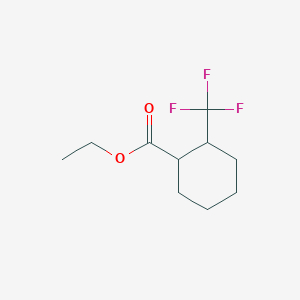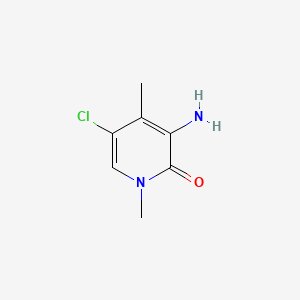
3-Amino-5-chloro-1,4-dimethylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-chloro-1,4-dimethylpyridin-2(1H)-one is a chemical compound belonging to the class of pyridinones. It features an amino group (-NH2) at the 3-position, a chlorine atom at the 5-position, and two methyl groups at the 1- and 4-positions of the pyridinone ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloro-1,4-dimethylpyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis often begins with 3,5-dimethylpyridin-2(1H)-one as the starting material.
Halogenation: Chlorination of the pyridinone ring at the 5-position using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Amination: Introduction of the amino group at the 3-position using ammonia or an appropriate amine source under suitable reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. Large-scale synthesis may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-chloro-1,4-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce the chlorine atom to hydrogen, forming a different derivative.
Substitution: Substitution reactions can replace the chlorine or methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxyl derivatives.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Derivatives with different functional groups replacing chlorine or methyl groups.
Scientific Research Applications
3-Amino-5-chloro-1,4-dimethylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-5-chloro-1,4-dimethylpyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
3-Amino-5-chloropyridin-2(1H)-one: Lacks the methyl groups at the 1- and 4-positions.
3-Amino-1,4-dimethylpyridin-2(1H)-one: Lacks the chlorine atom at the 5-position.
5-Chloro-1,4-dimethylpyridin-2(1H)-one: Lacks the amino group at the 3-position.
Uniqueness: 3-Amino-5-chloro-1,4-dimethylpyridin-2(1H)-one is unique due to the presence of both the amino and chlorine groups, which contribute to its distinct chemical and biological properties compared to its similar compounds.
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
3-amino-5-chloro-1,4-dimethylpyridin-2-one |
InChI |
InChI=1S/C7H9ClN2O/c1-4-5(8)3-10(2)7(11)6(4)9/h3H,9H2,1-2H3 |
InChI Key |
VVOXCEXQOODPLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1Cl)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


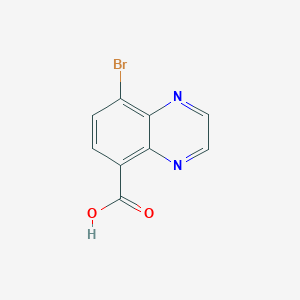
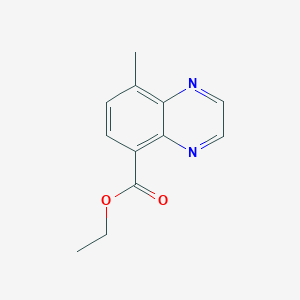
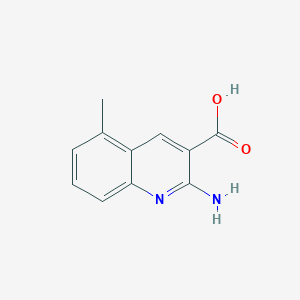

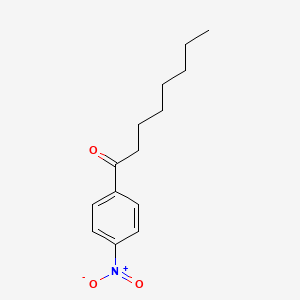
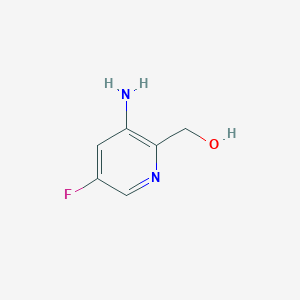

![[(2R,5R)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol](/img/structure/B15331875.png)

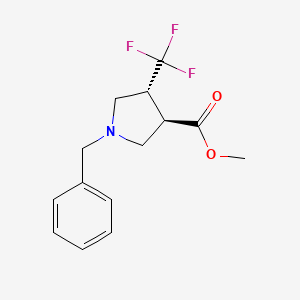

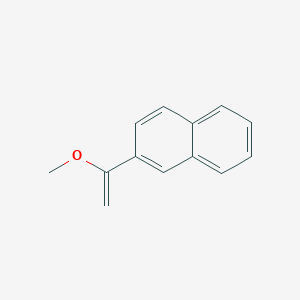
![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B15331906.png)
